1H-Indole-3-propanoic acid, 2-methyl-
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Description
Synthesis Analysis
The synthesis of 1H-Indole-3-propanoic acid, 2-methyl-, and its derivatives involves multiple steps, including amine-induced rearrangements and the use of specific reagents to achieve the desired molecular structure. Sanchez and Parcell (1990) detailed a process involving the reaction of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone with primary amines, yielding rearranged amides through a proposed pseudo-Favorskii mechanism (Sanchez & Parcell, 1990). This methodology provides a pathway to produce β-substituted tryptamines or hydrolyzed products to obtain substituted indole-3-acetic acids.
Molecular Structure Analysis
The molecular structure of derivatives of 1H-Indole-3-propanoic acid, 2-methyl-, has been elucidated through crystallography and spectroscopic methods. For instance, Li et al. (2009) reported the crystal structure of a related compound, highlighting the planarity of the indole ring and the stabilization of the crystal structure by hydrogen bonds (Li, Liang, & Tai, 2009).
Chemical Reactions and Properties
The chemical reactions of 1H-Indole-3-propanoic acid, 2-methyl-, include amide formation, rearrangement, and cyclization reactions. The compound's reactivity has been explored in the context of synthesizing complex molecules with potential biological activity. For example, the reaction with propargyl alcohols under specific conditions leads to products with distinct structural features, demonstrating the compound's versatility in organic synthesis (Selvaraj, Debnath, & Kumara Swamy, 2019).
Safety And Hazards
properties
IUPAC Name |
3-(2-methyl-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCHNOBEGHXCDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150482 |
Source
|
Record name | 1H-Indole-3-propanoic acid, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-propanoic acid, 2-methyl- | |
CAS RN |
1136-87-4 |
Source
|
Record name | 1H-Indole-3-propanoic acid, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC119449 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole-3-propanoic acid, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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